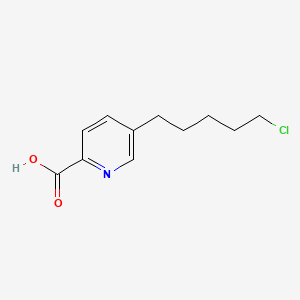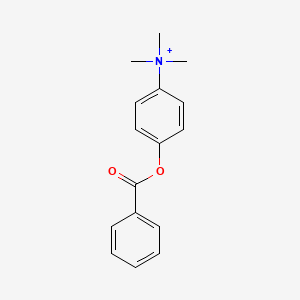
Benzenaminium, 4-(benzoyloxy)-N,N,N-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenaminium, 4-(benzoyloxy)-N,N,N-trimethyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenaminium group substituted with a benzoyloxy group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, 4-(benzoyloxy)-N,N,N-trimethyl- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, 4-(benzoyloxy)-N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common, where the benzoyloxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzenaminium, 4-(benzoyloxy)-N,N,N-trimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenaminium, 4-(benzoyloxy)-N,N,N-trimethyl- involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, depending on its structure and the presence of functional groups . The pathways involved may include modulation of ion channels, inhibition of enzymes, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzenaminium, 4-(benzoyloxy)-N,N,N-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
41006-82-0 |
|---|---|
Molecular Formula |
C16H18NO2+ |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(4-benzoyloxyphenyl)-trimethylazanium |
InChI |
InChI=1S/C16H18NO2/c1-17(2,3)14-9-11-15(12-10-14)19-16(18)13-7-5-4-6-8-13/h4-12H,1-3H3/q+1 |
InChI Key |
YSQQZRQSZIJQDB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


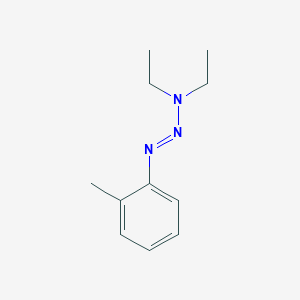
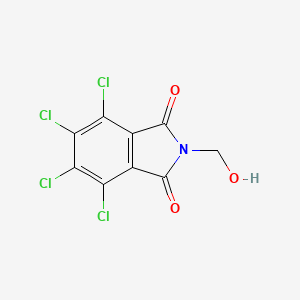
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
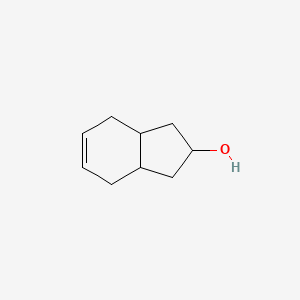
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
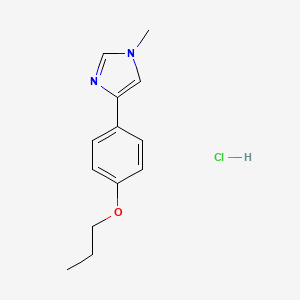
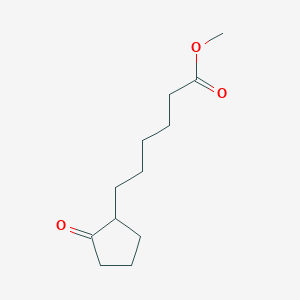

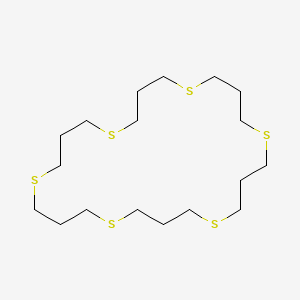
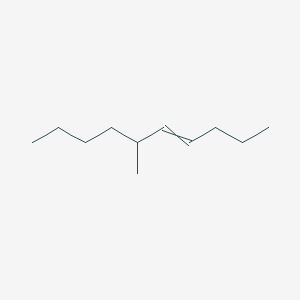

![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)

